

An In-Depth Technical Guide to Microcystin-YR: Structure, Properties, and Analysis

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Compound of Interest

Compound Name:	Microcystin YR
CAS No.:	101064-48-6
Cat. No.:	B028357

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This guide provides a comprehensive technical overview of Microcystin-YR (MCYR), a potent hepatotoxin belonging to the microcystin class of cyanotoxins. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, mechanism of toxicity, and the analytical methodologies essential for its reliable detection and quantification. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles.

The Molecular Architecture of Microcystin-YR

Microcystins are a class of cyclic heptapeptides produced by various genera of cyanobacteria, most notably *Microcystis aeruginosa*.^[1] Their general structure is a seven-membered peptide ring composed of five non-proteinogenic amino acids and two variable L-amino acids.^[1] These two variable positions are used to name the specific congener, following the single-letter amino acid code.

For Microcystin-YR, the structure is defined as cyclo-(D-Ala¹-L-Tyr²-D-Masp³-L-Arg⁴-Adda⁵-D-Glu⁶-Mdha⁷). The variable amino acid positions are occupied by Tyrosine (Y) at position 2 and Arginine (R) at position 4.^[2]

The constituent amino acids are:

- Position 1: D-Alanine (D-Ala)
- Position 2: L-Tyrosine (L-Tyr)
- Position 3: D-erythro- β -methyl-isoaspartic acid (D-Masp)[2]
- Position 4: L-Arginine (L-Arg)
- Position 5: (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda)[2]
- Position 6: D-Glutamic acid (D-Glu)
- Position 7: N-methyldehydroalanine (Mdha)[2]

A critical component of all microcystins is the unique C₂₀ β -amino acid, Adda.[2] The conjugated diene within the Adda side-chain is responsible for a characteristic UV absorbance maximum at approximately 238 nm, a property frequently exploited in analytical detection by HPLC-UV.[1][3] More importantly, the Adda moiety is indispensable for the molecule's biological toxicity, playing a crucial role in the covalent binding of the toxin to its cellular targets.[1]

Physicochemical Properties of Microcystin-YR

The cyclic nature of Microcystin-YR imparts significant stability. It is resistant to chemical hydrolysis and oxidation under typical environmental conditions and can withstand boiling.[2][4] The toxin exhibits slow degradation at extreme pH values (<1 or >9) only when combined with elevated temperatures (e.g., 40°C).[4][5] This inherent stability poses a significant challenge for water treatment and necessitates robust analytical methods for monitoring.

Property	Value	Source
Molecular Formula	C ₅₂ H ₇₂ N ₁₀ O ₁₃	[4]
Molecular Weight	1045.2 g/mol	Calculated
IUPAC Name	(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[[1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaooxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid	[4]
Solubility	Highly soluble in water, ethanol, and methanol.	[5]
Chemical Stability	Stable over a wide range of pH and temperatures in typical aqueous environments. Resistant to common proteases like pepsin and trypsin.[4][5]	
UV Absorbance Max (λ _{max})	~238 nm (due to the Adda residue)	[1]

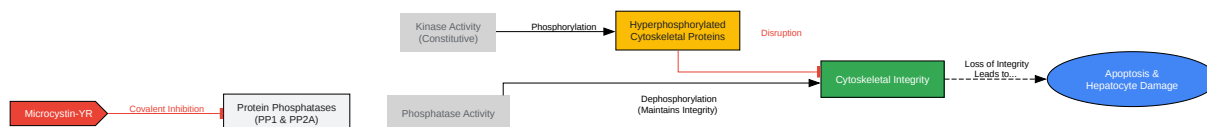
Mechanism of Hepatotoxicity: Protein Phosphatase Inhibition

The primary molecular mechanism underlying the potent hepatotoxicity of Microcystin-YR is the specific and potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and

2A (PP2A).[5] These enzymes are fundamental regulators of numerous cellular processes, and their inhibition has profound and catastrophic consequences for the cell.

Causality of Cellular Damage:

- Inhibition: Microcystin-YR binds covalently to a cysteine residue within the catalytic subunit of PP1 and PP2A, effectively and irreversibly inactivating the enzyme.
- Hyperphosphorylation: With the phosphatases inhibited, the natural balance between protein phosphorylation (by kinases) and dephosphorylation is lost. This leads to a state of massive hyperphosphorylation of numerous cytosolic and cytoskeletal proteins.
- Cytoskeletal Collapse: Key structural proteins, such as intermediate filaments (e.g., cytokeratins 8 and 18), become hyperphosphorylated. This disrupts their normal assembly and leads to the collapse and aggregation of the cytoskeleton.
- Loss of Cell Integrity: The disruption of the cellular scaffold results in a loss of normal cell morphology. Hepatocytes lose their sinusoidal architecture, round up, and dissociate from neighboring cells and the extracellular matrix.
- Apoptosis and Necrosis: The profound cellular disruption triggers programmed cell death (apoptosis) and, at higher concentrations, necrosis, leading to massive liver hemorrhage and organ failure.[5]



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Caption: Mechanism of Microcystin-YR hepatotoxicity via inhibition of protein phosphatases.

Analytical Workflow: Quantification by SPE LC-MS/MS

While screening methods like ELISA are valuable for rapid detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for unequivocal identification and precise quantification of microcystins.[6][7] The causality for this choice rests on the method's superior selectivity, which minimizes matrix interferences common in environmental and biological samples, and its exceptional sensitivity, allowing for detection at sub-ppb levels.[3][6]

The following protocol describes a self-validating system for the extraction and analysis of Microcystin-YR from aqueous samples.

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS

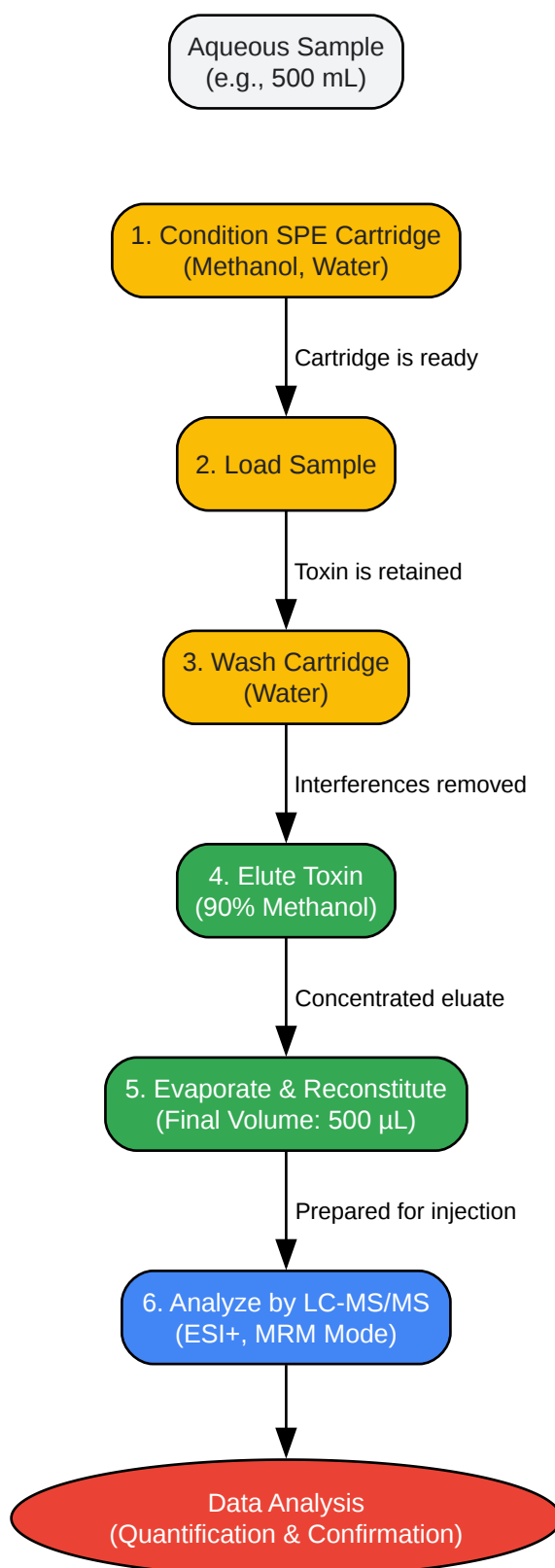
1. Sample Preparation: Solid-Phase Extraction (SPE)

- **Rationale:** SPE is employed to concentrate the analyte from a large sample volume and to remove interfering matrix components (salts, humic acids), thereby increasing sensitivity and protecting the analytical instrumentation. Reversed-phase sorbents like HLB (Hydrophilic-Lipophilic Balanced) are effective for trapping moderately polar compounds like microcystins.
- **Step 1: Cartridge Conditioning:** Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the sorbent bed to dry.
- **Step 2: Sample Loading:** Pass 100-500 mL of the aqueous sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- **Step 3: Washing:** Wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.
- **Step 4: Elution:** Elute the trapped Microcystin-YR from the cartridge using 5 mL of 90% methanol in water. Collect the eluate.

- Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of 50% methanol for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

- Rationale: Reversed-phase chromatography separates microcystin variants based on their hydrophobicity. Tandem mass spectrometry provides two levels of mass filtering (precursor and product ions), ensuring highly specific detection. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the target analyte, providing maximum sensitivity and quantitative accuracy.[6]
- Step 1: Liquid Chromatography (LC) Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analytes.
 - Injection Volume: 5-10 µL.
- Step 2: Mass Spectrometry (MS/MS) Detection:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions for Microcystin-YR:
 - Precursor Ion (m/z): 1045.5 [M+H]⁺
 - Product Ions (m/z): Typically, a high-intensity product ion is used for quantification (e.g., 135.1, corresponding to the phenylalanyl fragment from the Adda side chain) and a second ion is used for confirmation.



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Caption: Standard workflow for the analysis of Microcystin-YR using SPE and LC-MS/MS.

Conclusion

Microcystin-YR is a chemically stable and potent hepatotoxin whose danger is rooted in its cyclic peptide structure and its ability to irreversibly inhibit critical cellular protein phosphatases. Its unique structural features, particularly the Adda amino acid, are central to both its toxicity and its analytical detection. Understanding its physicochemical properties is key to appreciating its environmental persistence. For professionals in research and safety monitoring, the application of robust analytical workflows, such as the SPE LC-MS/MS method detailed herein, is not merely a procedural step but a necessary system for ensuring the accurate and reliable quantification required for public health protection and advanced toxicological studies.

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